Product packaging for 1-Hydroxy-2,6-diphenylpyridin-4(1H)-one(Cat. No.:CAS No. 71637-92-8)

1-Hydroxy-2,6-diphenylpyridin-4(1H)-one

Cat. No.: B14459916
CAS No.: 71637-92-8
M. Wt: 263.29 g/mol
InChI Key: XZTVXFPJCVQZQN-UHFFFAOYSA-N
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Description

1-Hydroxy-2,6-diphenylpyridin-4(1H)-one is a multi-aryl substituted pyridinone derivative that serves as a valuable building block in various research fields. Compounds featuring the 1-hydroxypyridin-2-one moiety are of significant interest due to their potent metal-chelating properties, electronically resembling the hydroxamate groups found in natural siderophores and making them promising scaffolds for developing Fe(III) chelators . In materials science, multi-aryl pyridine derivatives are recognized as efficient Electron Transport Molecules (ETMs) in non-doped deep blue organic light-emitting diodes (OLEDs). They possess suitable HOMO and LUMO energy levels for electron injection and exhibit good hole-blocking properties . Furthermore, pyridinone-based structures are widely explored in medicinal chemistry as bioisosteres for amides and phenol rings. They can act as kinase hinge-binding motifs and exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects . Applications: • Precursor for the development of metal chelators and siderophore mimetics . • Electron transport material (ETM) in OLED device research . • Versatile scaffold in fragment-based drug design and medicinal chemistry . Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NO2 B14459916 1-Hydroxy-2,6-diphenylpyridin-4(1H)-one CAS No. 71637-92-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71637-92-8

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

1-hydroxy-2,6-diphenylpyridin-4-one

InChI

InChI=1S/C17H13NO2/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12,20H

InChI Key

XZTVXFPJCVQZQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=C(N2O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Hydroxy 2,6 Diphenylpyridin 4 1h One

Strategies for 1-Hydroxy-2,6-diphenylpyridin-4(1H)-one Synthesis

The formation of the 1-hydroxy-pyridinone ring is typically accomplished through condensation and cyclization reactions. Key strategies include combining multiple components in a single step, utilizing carefully designed precursors for cyclization, and derivatizing simpler pyridinone molecules.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates portions of all starting materials. nih.govnih.gov This approach is valued for its atom economy, reduced reaction times, and simplified purification processes. nih.gov For the synthesis of highly substituted pyridinones, MCRs often involve an aldehyde, an active methylene compound, and a nitrogen source. acs.orgijcrt.org

A plausible one-pot synthesis for a scaffold related to this compound could involve the reaction of benzaldehyde derivatives, a β-ketoester like methyl acetoacetate, and a nitrogen source such as ammonium acetate. nih.govresearchgate.net To incorporate the N-hydroxy group specific to the target compound, hydroxylamine could be substituted for ammonium acetate. The Hantzsch dihydropyridine synthesis is a classic example of an MCR used to create similar heterocyclic rings. ijcrt.org

Table 1: Potential Components for a Multi-component Synthesis

Component Role Example Reactant Contribution to Final Structure
Carbonyl Source (x2) Benzaldehyde Provides the two phenyl groups and carbons 2 and 6.
1,3-Dicarbonyl Compound Acetonedicarboxylic acid or derivative Forms the C3, C4, and C5 segment of the pyridinone ring.

This strategy streamlines the synthesis by avoiding the isolation of intermediate products, making it an efficient pathway to complex molecules. nih.gov

Cyclization reactions are a fundamental approach to forming heterocyclic rings, where an open-chain precursor undergoes an intramolecular reaction to form the cyclic structure. The synthesis of pyridinones often relies on the cyclization of 1,5-dicarbonyl compounds or their equivalents with a suitable nitrogen source. nih.gov This method provides a high degree of control over the substitution pattern of the final product.

The general strategy involves the condensation of the nitrogen source with the carbonyl groups of the precursor, leading to the formation of a di-imine or a related intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization (often through dehydration or oxidation) to yield the stable pyridinone ring. chempedia.inforesearchgate.net The choice of precursor is critical and dictates the final arrangement of substituents on the pyridinone core.

An alternative to building the pyridinone ring from scratch is to modify a pre-existing pyridinone scaffold. This approach is particularly useful for creating analogues of a known compound or for introducing specific functional groups. For instance, a simple 1-hydroxypyridin-4(1H)-one could serve as a starting point. The phenyl groups at the 2 and 6 positions could then be introduced using metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, provided suitable leaving groups (e.g., halogens) are present on the pyridinone ring.

Furthermore, functional groups on the phenyl rings can be modified. For example, if the starting materials contained substituted phenyl groups, these substituents could be chemically altered in a later step. This derivatization is crucial for structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to optimize its biological activity. nih.gov

Key Synthetic Intermediates and Reaction Pathways

The successful synthesis of this compound relies on the formation of key intermediates that facilitate the crucial ring-closing step. Understanding the reaction pathways and the mechanisms involved is essential for optimizing reaction conditions and improving yields.

1,5-Diketones are highly valuable and versatile intermediates in the synthesis of six-membered heterocyclic compounds, particularly substituted pyridines and pyridinones. nih.govacs.org The most common and direct approach for converting a 1,5-diketone to a pyridine (B92270) is through its reaction with ammonium acetate, which serves as the nitrogen donor. nih.govacs.org

For the target molecule, a logical precursor would be a 1,5-diphenyl-substituted 1,5-diketone. The reaction of this diketone with hydroxylamine would lead to the desired N-hydroxypyridinone structure. The synthesis of the 1,5-diketone intermediate itself can be achieved through methods like Michael addition or aldol condensation reactions. acs.orgrsc.org

Table 2: Examples of Potential 1,5-Diketone Precursors

Precursor Name Synthetic Route to Precursor
1,5-Diphenylpentane-2,4-dione Claisen condensation between an acetophenone derivative and an ethyl benzoylacetate derivative.

The utility of 1,5-diketones lies in their ability to readily undergo cyclocondensation, providing a reliable and modular route to the pyridinone core. nih.gov

The formation of the pyridinone ring from an acyclic precursor like a 1,5-diketone involves a sequence of well-understood reaction steps. The mechanism for the reaction between a 1,5-diketone and hydroxylamine can be described as follows:

Nucleophilic Attack: The nitrogen atom of hydroxylamine attacks one of the carbonyl groups of the 1,5-diketone, forming a hemiaminal intermediate.

Dehydration: The hemiaminal loses a molecule of water to form an oxime.

Intramolecular Cyclization: The remaining carbonyl group is then attacked by the nitrogen or oxygen of the oxime group in an intramolecular fashion. This is the key ring-closing step. masterorganicchemistry.com

Final Dehydration/Aromatization: A second molecule of water is eliminated, leading to the formation of the stable, aromatic 1-hydroxypyridinone ring.

This type of reaction is an example of an electrocyclization, where a new sigma bond is formed between the ends of a conjugated system, resulting in a cyclic product. youtube.com The precise pathway and the favorability of the ring closure are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. masterorganicchemistry.comyoutube.com

Catalytic Systems and Optimized Reaction Conditions in Pyridinone Synthesis

The synthesis of pyridinone scaffolds, including derivatives such as this compound, is a focal point of extensive research due to their significant biological activities. The development of efficient synthetic methodologies is crucial, with a strong emphasis on the use of catalytic systems to enhance reaction rates, improve yields, and promote environmentally benign processes. While specific catalytic data for the direct synthesis of this compound is not extensively detailed in publicly available literature, a comprehensive understanding can be gleaned from the synthesis of analogous pyridinone and dihydropyridone structures. These studies highlight a variety of catalytic approaches, including multicomponent reactions (MCRs), which are highly valued for their atom economy and operational simplicity.

Multicomponent Reactions (MCRs) in Pyridinone Synthesis

Multicomponent reactions are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is particularly advantageous for creating diverse libraries of compounds for biological screening.

A notable example involves the one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives. In a study by Khazaei and Anary-Abbasinejad, the reaction was efficiently carried out using cyanoacetamide, various aryl aldehydes, ethyl acetoacetate, and ammonium acetate. nih.gov Pyridine was employed as a catalyst in ethanol under reflux conditions, yielding the desired products in the range of 54–68%. nih.gov The use of neutral conditions and the straightforward mixing of reagents without prior activation are significant advantages of this method. nih.gov

The following table summarizes the catalytic systems and conditions for the synthesis of 3,4-dihydro-2-pyridone derivatives via MCRs.

CatalystStarting MaterialsSolventConditionsYield (%)Reference
PyridineCyanoacetamide, Aryl aldehydes, Ethyl acetoacetate, Ammonium acetateEthanolReflux54-68 nih.gov
SiO₂-Pr-SO₃HMeldrum's acid, Methyl acetoacetate, Benzaldehyde derivatives, Ammonium acetateSolvent-free-78-93 nih.gov

Metal-Catalyzed Pyridinone Synthesis

Metal catalysts have demonstrated significant efficacy in the synthesis of pyridinone cores. Supported gold nanoparticles on TiO₂, for instance, have been shown to catalyze the hydration/6-endo cyclization of skipped diynones to produce γ-pyrones. organic-chemistry.org When aqueous methylamine is introduced into the reaction, N-methyl-4-pyridones are formed in good yields through a hydroamination/Au-catalyzed 6-endo cyclization pathway. organic-chemistry.org

Silver(I) salts have also been utilized as catalysts in the intramolecular 6-endo hydroamination of Z-enaminones, which are derived from the Michael-type addition of primary amines to skipped diynones. This one-pot reaction, which can also be catalyzed by bases like Cs₂CO₃, provides N-substituted 4-pyridones in good to excellent yields. researchgate.net While the base-catalyzed method is faster, the Ag(I)-catalyzed reaction is more broadly applicable, particularly for enaminones derived from aryl-substituted diynones. researchgate.net

A novel bimetallic cobalt-cadmium heterogeneous magnetic catalyst has been developed for the multicomponent synthesis of pyranopyrazolopyridone derivatives. nih.gov This catalyst, Fe₃O₄@SiO₂@PrEDA@TTC@Co-Cd, was used in the reaction of 4-hydroxy-6-methylpyridin-2-ones, aromatic aldehydes, and pyrazolone. nih.gov The reaction conditions were optimized to 75 °C for 10 hours in the presence of the catalyst, achieving isolated yields of 73–94%. nih.gov The magnetic nature of the catalyst allows for easy separation and recycling. nih.gov

The table below provides an overview of metal-catalyzed pyridinone synthesis.

CatalystReaction TypeStarting MaterialsSolventConditionsYield (%)Reference
Au/TiO₂Hydroamination/CyclizationSkipped diynones, Aqueous methylamine--Good organic-chemistry.org
CF₃COOAgIntramolecular HydroaminationZ-enaminonesDioxane100 °C, 3 days80 researchgate.net
Fe₃O₄@SiO₂@PrEDA@TTC@Co-CdMulticomponent Reaction4-hydroxy-6-methylpyridin-2-ones, Aromatic aldehydes, PyrazoloneEthanol75 °C, 10 h73-94 nih.gov

Catalyst- and Solvent-Free Approaches

In the pursuit of green chemistry, catalyst- and solvent-free methods for pyridinone synthesis have been developed. An efficient and environmentally friendly synthesis of functionalized 2-pyridone derivatives was achieved through a thermal multicomponent reaction of 4-oxo-4H-chromene-3-carbaldehydes with 1,3-diketoesters and anilines or primary aliphatic amines. wordpress.com This domino reaction proceeds via Knoevenagel condensation, Michael addition, and subsequent ring opening/closure to afford the products in good yields. wordpress.com

While not a catalytic method in the traditional sense, a catalyst- and base-free reaction for the specific N-alkylation of 2-hydroxypyridines with organohalides has been reported. nih.gov This reaction exhibits high N-selectivity (>99%) and is applicable to a broad scope of substrates, offering a useful alternative for the synthesis of N-substituted 2-pyridones. nih.gov

These examples underscore the diverse catalytic strategies available for the synthesis of pyridinone derivatives. The choice of catalyst and reaction conditions is critical and depends on the specific target structure and desired reaction efficiency. For the synthesis of a specialized compound like this compound, these methodologies provide a foundational framework from which optimized, specific synthetic routes can be developed.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Hydroxy 2,6 Diphenylpyridin 4 1h One

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of 1-Hydroxy-2,6-diphenylpyridin-4(1H)-one is characterized by several key absorption bands that confirm its structure.

The presence of the hydroxyl group (O-H) attached to the nitrogen atom gives rise to a broad absorption band in the region of 3200-3000 cm⁻¹. The carbonyl group (C=O) of the pyridinone ring is responsible for a strong, sharp absorption peak typically observed around 1650-1630 cm⁻¹. Aromatic C-H stretching vibrations from the two phenyl rings are evident as a series of sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Furthermore, the C=C stretching vibrations within the aromatic rings and the pyridinone ring appear in the 1600-1450 cm⁻¹ region. researchgate.netresearchgate.net The fingerprint region, below 1400 cm⁻¹, contains a complex pattern of signals corresponding to various bending vibrations and skeletal vibrations that are unique to the molecule.

Table 1: Predicted FT-IR Peaks for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3200-3000 (broad) O-H Stretch N-Hydroxyl
3100-3000 (sharp) C-H Stretch Aromatic (Phenyl Rings)
1650-1630 (strong) C=O Stretch Pyridinone Carbonyl
1600-1450 C=C Stretch Aromatic & Pyridinone Rings
1300-1000 C-N Stretch Pyridinone Ring

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. While FT-IR is particularly sensitive to polar bonds like C=O and O-H, Raman spectroscopy excels in detecting vibrations of non-polar, symmetric bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their relative numbers, and their neighboring protons. hw.ac.ukcompoundchem.com For this compound, the spectrum can be divided into distinct regions.

The ten protons of the two phenyl groups are expected to resonate in the aromatic region, between δ 7.0 and 8.0 ppm. Due to the free rotation around the C-C single bonds connecting them to the pyridinone ring, the two phenyl groups are chemically equivalent. The protons on each ring (ortho, meta, and para) would likely appear as a complex multiplet. The two protons on the pyridinone ring at positions 3 and 5 are chemically equivalent due to the molecule's symmetry and are expected to appear as a sharp singlet further upfield, typically around δ 6.0-6.5 ppm. The hydroxyl proton (N-OH) is expected to be a broad singlet, and its chemical shift can vary depending on solvent and concentration.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Integration Multiplicity Assignment
~ 7.6 - 7.4 10H Multiplet (m) Phenyl Protons (C₆H₅)
~ 6.3 2H Singlet (s) Pyridinone Protons (H-3, H-5)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. researchgate.netresearchgate.net

In this compound, the carbonyl carbon (C-4) is the most deshielded, appearing at approximately δ 175-180 ppm. The carbons of the pyridinone ring attached to the phenyl groups (C-2 and C-6) would resonate around δ 150-155 ppm. The vinyl carbons of the pyridinone ring (C-3 and C-5) are expected around δ 110-115 ppm. The carbons of the two equivalent phenyl rings would show four distinct signals: the ipso-carbon (the carbon attached to the pyridinone ring) and the ortho, meta, and para carbons, resonating in the typical aromatic range of δ 125-140 ppm.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 178 C-4 (C=O)
~ 152 C-2, C-6
~ 138 Phenyl (ipso-C)
~ 130 Phenyl (para-C)
~ 129 Phenyl (ortho-C)
~ 128 Phenyl (meta-C)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, confirming the assignments made from 1D spectra. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other (typically through two or three bonds). For this molecule, strong cross-peaks would be observed between the adjacent ortho, meta, and para protons within the phenyl rings, helping to trace the connectivity within these aromatic systems. The isolated singlet of the pyridinone protons (H-3, H-5) would not show any COSY correlations, confirming their lack of adjacent proton neighbors. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments show correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C coupling). nih.govhmdb.camdpi.com An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For example, it would show a cross-peak connecting the singlet at δ ~6.3 ppm in the ¹H spectrum to the carbon signal at δ ~112 ppm in the ¹³C spectrum, confirming the assignment of the C-3/H-3 and C-5/H-5 pairs. Similarly, each proton signal in the aromatic multiplet would be correlated to its specific carbon atom in the phenyl rings. This technique is indispensable for the unambiguous assignment of the entire molecular framework.

Electronic Absorption and Emission Spectroscopy Studies

Electronic spectroscopy provides profound insights into the molecular orbital energies and the transitions between them. For a molecule like this compound, with its extended π-system encompassing phenyl rings and a pyridinone core, these studies are particularly revealing.

The UV/Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions. The conjugated system, which includes the two phenyl groups and the pyridin-4(1H)-one ring, will give rise to intense π → π* transitions. The presence of the carbonyl group and the nitrogen atom introduces non-bonding electrons (n-electrons), which can lead to weaker n → π* transitions.

The precise absorption maxima (λmax) are influenced by the solvent polarity. In general, polar solvents can lead to shifts in the absorption bands. For n → π* transitions, a hypsochromic (blue) shift is often observed with increasing solvent polarity, as the polar solvent molecules stabilize the non-bonding orbital to a greater extent than the π* orbital. Conversely, π → π* transitions typically exhibit a bathochromic (red) shift in more polar solvents due to the stabilization of the more polar excited state.

To illustrate the expected absorption ranges for similar chromophoric systems, the following table presents UV/Vis absorption data for related compounds.

CompoundSolventλmax (nm)Transition Type
Pyridin-4(1H)-oneVarious~250-280π → π
2,6-DiphenylpyridineVarious~250, ~280π → π
BenzophenoneHexane252, 333π → π, n → π

This table is illustrative and shows data for structurally related compounds to provide context for the expected electronic transitions of this compound.

Compounds with extended π-conjugation and rigid structures often exhibit fluorescence. It is anticipated that this compound could be fluorescent, emitting light upon relaxation from an excited electronic state to the ground state. The emission wavelength is typically longer (lower energy) than the absorption wavelength, a phenomenon known as the Stokes shift.

The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, would be dependent on various factors, including the rigidity of the molecule and the nature of the solvent. Non-radiative decay pathways, such as vibrational relaxation and intersystem crossing to the triplet state, compete with fluorescence and can reduce the quantum yield. The presence of the hydroxyl group on the nitrogen atom could also influence the emission properties through potential excited-state intramolecular proton transfer (ESIPT) processes, which can lead to dual emission or a large Stokes shift.

Luminescence, a broader term that includes phosphorescence, might also be a feature of this molecule. Phosphorescence involves a transition from an excited triplet state to the singlet ground state and occurs at even longer wavelengths and on longer timescales than fluorescence.

The following table provides examples of fluorescence properties for related heterocyclic systems.

CompoundExcitation λ (nm)Emission λ (nm)Quantum Yield (ΦF)
2,4,6-Triarylpyridines~350-400~400-500Moderate to High
Substituted PyridonesVariableVariableLow to Moderate

This table contains data for classes of related compounds to infer the potential fluorescence properties of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₇H₁₃NO₂, giving it a calculated molecular weight of approximately 263.29 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 263. Subsequent fragmentation would likely involve the loss of stable neutral molecules or radicals. Key fragmentation pathways for this compound could include:

Loss of an oxygen atom: A fragment at m/z 247, corresponding to the loss of an oxygen atom from the N-hydroxy group.

Loss of a hydroxyl radical: A peak at m/z 246, resulting from the cleavage of the N-OH bond.

Loss of carbon monoxide: Expulsion of CO from the pyridinone ring, a common fragmentation for cyclic ketones, would lead to a fragment at m/z 235.

Cleavage of phenyl groups: Fragmentation involving the phenyl substituents could result in peaks corresponding to the phenyl cation (m/z 77) or the loss of a phenyl radical.

Electrospray ionization (ESI), a softer ionization technique, would be expected to show a prominent protonated molecule [M+H]⁺ at m/z 264 or a deprotonated molecule [M-H]⁻ at m/z 262, with minimal fragmentation.

A representative table of expected key fragments is provided below.

m/zProposed Fragment Ion
263[M]⁺˙ (Molecular Ion)
264[M+H]⁺ (Protonated Molecule)
247[M-O]⁺˙
246[M-OH]⁺
235[M-CO]⁺˙
77[C₆H₅]⁺

This table outlines the plausible mass-to-charge ratios of fragments that could be observed in the mass spectrum of this compound based on its chemical structure.

Crystallographic and Supramolecular Structural Analysis of 1 Hydroxy 2,6 Diphenylpyridin 4 1h One

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

No published single-crystal X-ray diffraction data, including unit cell parameters, space group, and atomic coordinates for 1-Hydroxy-2,6-diphenylpyridin-4(1H)-one, was found.

Analysis of Crystal Packing and Intermolecular Interactions

Without crystallographic data, a factual analysis of the crystal packing and specific intermolecular interactions for this compound cannot be conducted.

Classical Hydrogen Bonding Networks

A specific description of the hydrogen bonding networks in the crystal structure of this compound is not possible without experimental structural data.

Non-covalent Interactions: C-H···π, C-H···O, and π–π Stacking Interactions

Details regarding the presence, geometry, and significance of non-covalent interactions such as C-H···π, C-H···O, and π–π stacking are unavailable without a determined crystal structure.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

A Hirshfeld surface analysis, which provides a quantitative assessment of intermolecular contacts, can only be performed using the crystallographic information file (CIF) generated from SC-XRD data. As no such data has been found for this compound, this analysis cannot be provided.

Computational Chemistry and Theoretical Investigations of 1 Hydroxy 2,6 Diphenylpyridin 4 1h One

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools used to predict and analyze the electronic structure and properties of molecules. These methods would provide profound insights into the behavior of 1-Hydroxy-2,6-diphenylpyridin-4(1H)-one at the molecular level.

Geometry Optimization and Accurate Molecular Structure Elucidation

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. For this compound, this calculation would be performed using a DFT method, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)).

The process iteratively adjusts the positions of the atoms to find the configuration with the lowest possible energy. The outcome of this calculation would be a detailed set of structural parameters.

Expected Data (if available): A data table would typically present the optimized bond lengths (in Angstroms, Å), bond angles (in degrees, °), and dihedral angles (in degrees, °) for the molecule. For instance, it would specify the precise lengths of the C-C, C-N, C=O, N-O, and O-H bonds, as well as the angles between them, defining the planarity and orientation of the central pyridinone ring and the two flanking phenyl groups.

ParameterValue (Example)
Bond Length (C2-C6)e.g., 1.40 Å
Bond Angle (C2-N1-C6)e.g., 120.5°
Dihedral Angle (C3-C2-Ph1-C7)e.g., 45.2°
Note: The data in this table is illustrative and not based on actual calculations for the specified compound.

This information is crucial for understanding the molecule's shape, steric hindrance, and potential points of interaction.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. nih.gov It is calculated from the optimized geometry and is invaluable for predicting how a molecule will interact with other chemical species. researchgate.net The MEP map uses a color scale to indicate electrostatic potential:

Red: Regions of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential, indicating sites susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, an MEP analysis would likely reveal a high negative potential (red) around the carbonyl oxygen (C=O) and the hydroxyl oxygen (N-OH), identifying them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atom of the hydroxyl group would likely show a positive potential (blue).

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Reactivity Indices

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. frontiersin.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. frontiersin.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. frontiersin.org

A small HOMO-LUMO gap suggests the molecule is more reactive and easily polarizable. frontiersin.org

Calculations for this compound would provide the specific energy values for the HOMO and LUMO, and thus the energy gap. This data is fundamental for predicting its behavior in chemical reactions.

Expected Data (if available): A table would list the calculated energies of the frontier orbitals and the resulting energy gap, typically in electron volts (eV).

ParameterEnergy (eV)
EHOMOe.g., -6.2 eV
ELUMOe.g., -1.8 eV
Energy Gap (ΔE)e.g., 4.4 eV
Note: The data in this table is illustrative and not based on actual calculations for the specified compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between orbitals within a molecule. researchgate.net It provides a detailed picture of bonding, lone pairs, and the stabilizing effects of charge transfer interactions (hyperconjugation).

For this compound, NBO analysis would quantify the interactions between the filled (donor) and empty (acceptor) orbitals. For example, it could reveal significant delocalization from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals (π*) of the pyridinone and phenyl rings. The stabilization energy (E(2)) associated with these interactions would be calculated, with higher values indicating stronger delocalization and greater molecular stability.

Global Chemical Reactivity Parameters

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A high chemical hardness indicates low reactivity, while high chemical softness suggests higher reactivity. The electrophilicity index measures a molecule's ability to act as an electron acceptor. Calculating these parameters for this compound would provide a comprehensive profile of its chemical behavior.

Expected Data (if available): A data table would summarize the calculated values for these reactivity descriptors.

ParameterValue (eV)
Ionization Potential (I)e.g., 6.2
Electron Affinity (A)e.g., 1.8
Electronegativity (χ)e.g., 4.0
Chemical Hardness (η)e.g., 2.2
Chemical Softness (S)e.g., 0.227
Electrophilicity Index (ω)e.g., 3.64
Note: The data in this table is illustrative and not based on actual calculations for the specified compound.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Theoretical evaluation of Non-Linear Optical (NLO) properties is essential for identifying materials with potential applications in optoelectronics and photonics. nih.gov These calculations determine how a molecule's optical properties change under a strong electromagnetic field, such as that from a laser.

Key NLO parameters calculated computationally include:

Polarizability (α): Describes the ease with which the electron cloud can be distorted by an electric field.

First-Order Hyperpolarizability (β): The primary determinant of a material's second-harmonic generation (SHG) efficiency, a key NLO response.

For a molecule to have significant NLO properties, it often requires a large difference in electron density between its ground and excited states, facilitated by donor-acceptor groups connected by a π-conjugated system. The structure of this compound, with its electron-rich hydroxyl and phenyl groups and electron-withdrawing carbonyl group, suggests it could possess NLO activity. Theoretical calculations would quantify this potential by providing values for μ, α, and β, which are often compared to standard NLO materials like urea. nih.gov

Based on a comprehensive search of available scientific literature, it has been determined that specific computational and theoretical studies—including Advanced Non-Covalent Interaction (NCI) Analysis, Electron Localization Function (ELF) Studies, detailed solvation model effects, and conformational energy landscape analysis—for the compound “this compound” are not present in the accessible research.

The requested analyses, such as Reduced Density Gradient (RDG), Independent Gradient Model (IGM), and ELF, are sophisticated computational methods used to understand molecular properties. However, published research applying these specific techniques directly to this compound could not be located. Consequently, the creation of a detailed, data-driven article strictly adhering to the provided outline is not possible without the underlying primary research data.

General theoretical frameworks for the requested analytical methods are well-established:

Reduced Density Gradient (RDG) Analysis: This method is used to identify and visualize non-covalent interactions in real space. It analyzes the deviation of the electron density from a uniform distribution. Different types of interactions are typically color-coded in RDG plots: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for strong steric repulsion.

Independent Gradient Model (IGM): IGM is another technique to study chemical interactions. It provides a way to identify interactions by analyzing the interference between atomic electron density gradients. It can distinguish between intramolecular and intermolecular interactions and provides clear, smooth isosurfaces for visualization.

Electron Localization Function (ELF): ELF is a method used to visualize regions in a molecule where electron pairs are likely to be found, such as covalent bonds and lone pairs. It provides a chemically intuitive picture of electron localization, helping to understand the nature of chemical bonding beyond simple structural formulas.

Solvation Models: Computational studies often employ solvation models (like the Polarizable Continuum Model, PCM) to predict how a solvent influences a molecule's electronic structure, stability, and spectroscopic properties. These models are crucial for comparing theoretical calculations with experimental data obtained in solution.

Conformational Analysis: This involves mapping the potential energy surface of a molecule to identify stable conformers (low-energy shapes) and the energy barriers between them. For a molecule with multiple rotatable bonds like this compound, this analysis is key to understanding its preferred three-dimensional structure.

While computational studies exist for structurally related pyridine (B92270) and pyridinone derivatives, the strict requirement to focus solely on this compound prevents the use of this analogous data. Therefore, the detailed research findings and data tables requested for each subsection of the outline cannot be generated at this time.

Structure Activity Relationship Sar Studies for Biomolecular Interactions of 1 Hydroxy 2,6 Diphenylpyridin 4 1h One Derivatives

Computational Docking Simulations for Ligand-Biomolecular Target Interactions

Computational docking is a powerful tool used to predict how a ligand, such as a derivative of 1-hydroxy-2,6-diphenylpyridin-4(1H)-one, might bind to a macromolecular target. These simulations provide a model of the ligand-target complex at an atomic level.

Prediction of Binding Modes and Affinities

Molecular docking simulations are employed to forecast the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method also estimates the strength of the interaction, typically expressed as a binding affinity or docking score. For instance, in studies of similar heterocyclic compounds like 2,6-diphenyl piperidin-4-one derivatives, docking analyses have been used to identify promising compounds by calculating their binding affinity, often in Kcal/mol. nih.gov The analysis of docking scores helps rank potential drug candidates based on their predicted interaction strength with a biological target. nih.gov

The binding affinity values for a series of derivatives can be calculated to compare their potential efficacy. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the target protein.

DerivativeTarget ProteinPredicted Binding Affinity (Kcal/mol)Reference Method
Derivative A (Hypothetical)Enzyme X-9.6Glide Docking
Derivative B (Hypothetical)Enzyme X-8.9Glide Docking
Derivative C (Hypothetical)Enzyme X-8.0PyRx Software
Derivative D (Hypothetical)Enzyme X-7.7AutoDock Vina

Identification of Key Interacting Residues and Binding Site Characteristics

Docking studies are crucial for identifying the specific amino acid residues within a target's binding site that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, van der Waals forces, and hydrophobic interactions, are fundamental to the stability of the ligand-protein complex. nih.gov For example, simulations may reveal that the hydroxyl group of the 1-hydroxy-pyridinone core forms a critical hydrogen bond with a specific residue like an aspartate or glutamate (B1630785) in the active site. lew.ro The two phenyl rings at the 2- and 6-positions could engage in hydrophobic or π-alkyl interactions with nonpolar residues such as phenylalanine, leucine, or tyrosine. nih.govlew.ro Understanding these key interactions provides a roadmap for designing derivatives with improved binding and, consequently, higher biological activity.

Ligand Functional GroupPotential Interacting ResidueType of Interaction
1-Hydroxy Group (-OH)Asp, Glu, SerHydrogen Bond
4-Keto Group (C=O)Asn, GlnHydrogen Bond
2,6-Phenyl RingsPhe, Tyr, LeuHydrophobic, π-Alkyl, π-Sigma
Pyridinone RingVariousVan der Waals

Correlation between Molecular Structure and Modulation of In Vitro Biological Activity

Structure-activity relationship (SAR) studies establish a correlation between the chemical structure of a compound and its biological effect. By systematically modifying the structure of this compound, researchers can determine which parts of the molecule are essential for its activity.

Mechanistic Insights into Enzyme Inhibition or Receptor Binding

The mechanism by which a compound exerts its effect, such as enzyme inhibition, can be elucidated through kinetic studies and SAR analysis. For instance, derivatives might act as competitive, non-competitive, or mixed-type inhibitors. A mixed-type inhibition mechanism may suggest that the compound can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of an enzyme, such as a cholinesterase. nih.gov The specific substitutions on the diphenylpyridinone scaffold can influence this mechanism. For example, certain functional groups might favor binding to the active site, leading to competitive inhibition, while others might bind to an allosteric site. nih.govnih.gov

Impact of Substituent Effects on Biological Potency

The biological potency of a molecule, often measured by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), can be significantly altered by adding, removing, or modifying chemical substituents. mdpi.com SAR studies on various pyridine (B92270) and related heterocyclic derivatives have demonstrated clear trends. For example, the addition of electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OMe) groups to the phenyl rings can impact activity. nih.gov Studies on other pyridine derivatives have shown that increasing the number of such groups can lead to a decrease in the IC50 value, indicating higher potency. nih.gov Conversely, the position and nature of these groups are critical; a substituent that enhances activity at one position may decrease it at another. This highlights the importance of systematic modification to optimize biological potency. nih.gov

Core StructureSubstituent (on Phenyl Ring)Observed Effect on Potency (IC50)General Principle
Pyridinone Derivative-OH (Hydroxyl)Increased Potency (Lower IC50)Can form additional hydrogen bonds. nih.gov
Pyridinone Derivative-OMe (Methoxy)Increased Potency (Lower IC50)Can alter electronic properties and solubility. nih.gov
Pyridinone Derivative-F (Fluoro)Increased Potency (Lower IC50)Can enhance binding affinity and metabolic stability. rsc.org
Pyridinone Derivative-NH2 (Amino)Variable EffectEffect is highly dependent on position and molecular context. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known 3D structure for a biological target, ligand-based drug design methods become invaluable. nih.gov These approaches rely on the information derived from a set of molecules known to be active at the target of interest. nih.gov

Pharmacophore modeling is a cornerstone of ligand-based design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. mdpi.com For the this compound scaffold, a pharmacophore model would likely include key features such as:

Hydrogen Bond Acceptors (HBA): The oxygen atom of the keto group.

Hydrogen Bond Donors (HBD): The hydroxyl group at the 1-position.

Aromatic Rings (AR): The two phenyl rings.

Hydrophobic Features (H): The core structure and phenyl groups.

By aligning a set of active derivatives and identifying their common chemical features, a 3D pharmacophore hypothesis can be generated. researchgate.net This model then serves as a 3D query for virtual screening of large compound databases to identify novel, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.govdovepress.com This approach facilitates the discovery of new chemical scaffolds that may possess improved pharmacological properties.

Emerging Applications and Material Science Perspectives of 1 Hydroxy 2,6 Diphenylpyridin 4 1h One

Application in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The inherent photophysical properties of pyridinone derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs). The extended π-conjugated system of 1-Hydroxy-2,6-diphenylpyridin-4(1H)-one, arising from the interplay between the pyridinone ring and the two phenyl groups, is expected to give rise to significant luminescence. While specific data on the electroluminescence of this exact compound are not extensively documented, related 2,6-diphenylpyridine-based organic emitters have demonstrated potential in electroluminescent devices. For instance, some derivatives have been used as a light-emitting layer without doping, showcasing green emission. researchgate.net

The luminescent characteristics of such compounds are highly dependent on their molecular structure and the surrounding environment. The hydroxyl group on the nitrogen atom of this compound could play a crucial role in its photophysical behavior, potentially leading to excited-state intramolecular proton transfer (ESIPT), which can result in a large Stokes shift and dual emission. This property is highly desirable for generating white light or for applications requiring specific emission colors. The fluorescence quantum yield (ΦF) is a critical parameter for OLED emitters, and while not yet reported for this specific molecule, related pyrimidine (B1678525) (6-4) pyrimidone photoadducts have shown that ΦF is sensitive to structural modifications. nih.gov

PropertyPredicted/Analogous ValueReference Compound Class
Emission ColorBlue-Green to Orange-Red (potential)Pyrenylpyridines, Imidazole (B134444) derivatives rsc.orgresearchgate.net
Fluorescence Quantum Yield (ΦF)0.03 - 0.91 (in solution)Pyrimidine photoadducts, Push-pull purines nih.govnih.gov
Stokes ShiftPotentially large due to ESIPTESIPT-capable imidazole derivatives researchgate.net

Electron Transport Characteristics and Redox Properties

The efficiency of organic electronic devices is intrinsically linked to the charge transport properties of the constituent materials. For this compound, the presence of the electron-withdrawing pyridinone core and the electron-donating phenyl rings suggests the potential for bipolar charge transport capabilities. The electron mobility of organic materials is a key performance metric, and in related systems like perylenediimides (PDIs), mobility values can vary significantly based on molecular structure and film thickness, with measured values in the range of 10-3 cm2 V-1 s-1. researchgate.net

The redox properties of a molecule, which can be investigated using techniques like cyclic voltammetry, determine its ability to accept or donate electrons. researchgate.netdtu.dk These properties are crucial for understanding its potential role as an electron or hole transporting material. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels dictate the energy barriers for charge injection and transport. For related push-pull purine (B94841) derivatives, ionization energies (related to HOMO levels) have been found to be in the range of 5.25–6.04 eV, and electron affinities (related to LUMO levels) in the range of 2.18–3.15 eV. nih.gov The HOMO-LUMO gap also provides an indication of the chemical reactivity and the energy of the first electronic transition. nih.gov

ParameterPredicted/Analogous Value RangeReference Compound Class
Electron Mobility (µe)10-4 - 10-3 cm2 V-1 s-1Perylenediimide derivatives researchgate.net
Ionization Energy (HOMO)5.25 - 6.04 eVPush-pull purine derivatives nih.gov
Electron Affinity (LUMO)2.18 - 3.15 eVPush-pull purine derivatives nih.gov
HOMO-LUMO Gap3.0 - 4.0 eVGeneral organic semiconductors

Potential in Advanced Functional Materials and Optoelectronic Devices

The tunable nature of the pyridinone scaffold allows for the design of advanced functional materials with specific optoelectronic properties. By modifying the peripheral substituents, it is possible to fine-tune the emission color, charge transport characteristics, and solid-state packing of these molecules. The orientation of pyridyl groups in π-conjugated polymers has been shown to have a significant impact on their optical and electrochemical properties, influencing factors such as the bandgap and charge carrier mobility. rsc.org This principle suggests that strategic functionalization of the phenyl rings in this compound could lead to materials with optimized performance for specific optoelectronic applications, including organic field-effect transistors (OFETs) and organic solar cells (OSCs).

The development of pyrazine-functionalized π-conjugated materials, which share structural similarities with pyridinones, has highlighted their potential in various optoelectronic devices due to their favorable charge transfer properties. rsc.org The incorporation of the this compound moiety into larger conjugated systems could lead to new classes of materials with enhanced stability and performance. The stability of such materials is a critical factor for the longevity of optoelectronic devices. chemrxiv.org

Role as Building Blocks in Supramolecular Architectures

The structure of this compound is well-suited for the construction of ordered supramolecular architectures through non-covalent interactions. The pyridinone core contains both hydrogen bond donor (N-H, if tautomerism occurs) and acceptor (C=O) sites, while the hydroxyl group on the nitrogen provides an additional hydrogen bond donor. These functional groups can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks. nih.govnih.gov

Furthermore, the phenyl groups can participate in π-π stacking interactions, which are a significant driving force in the self-assembly of aromatic molecules and play a crucial role in determining the crystal packing and, consequently, the solid-state electronic properties. researchgate.netnih.govnih.gov The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and functional supramolecular structures. The ability to control the self-assembly process through molecular design is a cornerstone of crystal engineering, and compounds like this compound offer a versatile platform for developing new materials with predictable structures and properties. rsc.org The formation of such ordered assemblies can be influenced by factors such as solvent and the presence of other interacting molecules. mdpi.com

Interaction TypePotential Role in Supramolecular Assembly
Hydrogen BondingDirectional control of molecular packing, formation of chains, sheets, or 3D networks. nih.govnih.gov
π-π StackingStabilization of the crystal lattice, influence on charge transport pathways. researchgate.netnih.govnih.gov
C-H···O InteractionsContribution to the overall stability of the supramolecular structure. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.